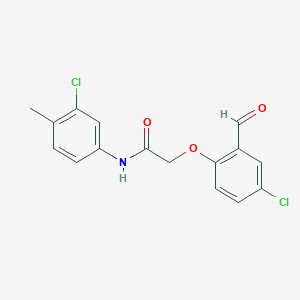

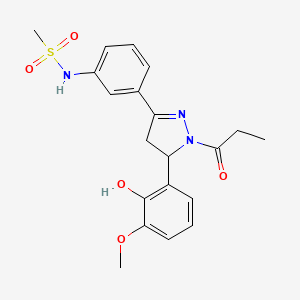

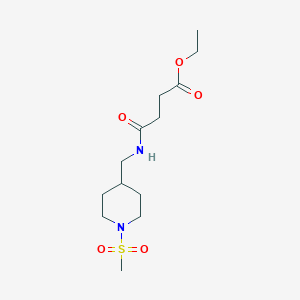

2-(4-chloro-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related acetamide compounds involves various starting materials and conditions. For instance, N-methyl-2-(4-phenoxyphenoxy)acetamide was synthesized using N-methylchloroacetamide and 4-phenoxyphenol in the presence of anhydrous potassium carbonate and DMF as a solvent . Another synthesis approach involved the reaction of N-methyl-2-(4-phenoxyphenoxy) acetamide with sulfuryl chloride to yield N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide . These methods highlight the importance of reaction conditions such as temperature, time, and mole ratios for achieving high yields.

Molecular Structure Analysis

The molecular structures of related acetamides have been determined using various techniques such as X-ray crystallography, IR, MS, and NMR spectroscopy. For example, the structure of (4-chloro-2-methylphenoxy) acetamide was determined by direct methods and refined to show that the molecules dimerize about a center of symmetry . Conformational analysis of other acetamides has been carried out using dipole moments and quantum chemical calculations, revealing the existence of intramolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of acetamide compounds can be influenced by the presence of substituents on the phenyl ring. For instance, the introduction of a chloro group can facilitate further reactions, such as the synthesis of N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide through the reaction with sulfuryl chloride . The formation of hydrogen bonds, both intra- and intermolecular, can also affect the reactivity and stability of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of hydrogen bonds can significantly influence the melting points, solubility, and stability of these compounds. The geometric parameters, such as bond lengths and angles, provide insight into the molecular conformation, which can be crucial for understanding the properties and potential applications of these compounds .

Scientific Research Applications

Environmental Science and Remediation

Advanced Oxidation Processes (AOPs) for Pollutant Degradation : Research on compounds like acetaminophen, which shares functional groups with the chemical of interest, reveals the effectiveness of AOPs in degrading pollutants in water. These processes lead to the formation of less harmful by-products, highlighting the potential application of similar compounds in environmental remediation efforts (Qutob et al., 2022).

Pesticide Industry Wastewater Treatment : Studies on the treatment of wastewater from the pesticide industry, involving compounds with similar structures, show that combinations of biological and activated carbon processes can significantly reduce the presence of toxic pollutants. This suggests the utility of structurally related compounds in enhancing wastewater treatment methodologies (Goodwin et al., 2018).

Pharmacological Applications

Analgesic Mechanisms of Action : Research into the metabolism and analgesic effects of acetaminophen, which is structurally related to the compound , suggests complex mechanisms of action involving various receptors and metabolic pathways. This points to potential pharmacological applications of similar compounds in developing new analgesics or understanding pain management mechanisms (Ohashi & Kohno, 2020).

Synthesis and Pharmacological Evaluation : The synthesis and evaluation of related compounds for antimicrobial activity highlight the potential for developing new therapeutic agents. Such research underlines the importance of exploring the pharmacological activities of similar acetamide derivatives for potential medical applications (Kumar et al., 2020).

Chemical Synthesis and Chemosensors

Development of Chemosensors : Fluorescent chemosensors based on structural analogs serve as highly selective and sensitive tools for detecting various analytes, including metal ions and organic compounds. This suggests potential applications of the compound for developing novel chemosensors for environmental monitoring or medical diagnostics (Roy, 2021).

Pharmacological and Environmental Insights : Research into the environmental fate and pharmacological effects of related compounds, such as chlorogenic acid and paracetamol metabolites, offers insights into the dual role of such chemicals as both therapeutic agents and environmental pollutants. This underscores the importance of understanding the broader impacts of chemical compounds on health and the environment (Naveed et al., 2018).

properties

IUPAC Name |

2-(4-chloro-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO3/c1-10-2-4-13(7-14(10)18)19-16(21)9-22-15-5-3-12(17)6-11(15)8-20/h2-8H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNLYTRSBNTHLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chloro-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

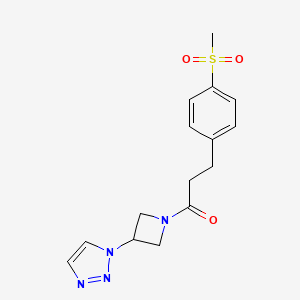

![(2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2499780.png)

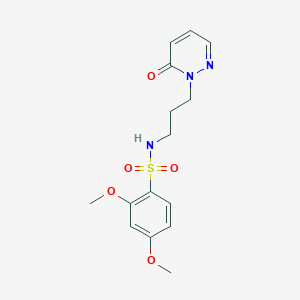

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide](/img/structure/B2499782.png)

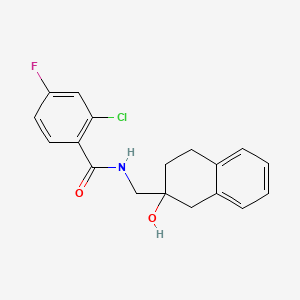

![1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2499786.png)

![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2499788.png)

![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol](/img/structure/B2499792.png)